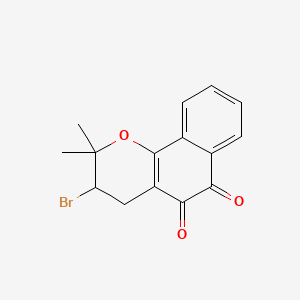

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione

Description

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione is a brominated derivative of the benzo[h]chromene-dione scaffold. Structurally, it features a fused naphthoquinone core with a 2,2-dimethyl-substituted dihydropyran ring and a bromine atom at position 3 (Figure 1). This compound is synthesized via modifications of α-lapachone derivatives, often through halogenation or substitution reactions .

Properties

IUPAC Name |

3-bromo-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUROYOJYCLWCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166930 | |

| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41019-50-5 | |

| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination with N-Bromosuccinimide (NBS)

The most widely adopted method for introducing bromine at the C3 position of the chromene-dione scaffold involves N-bromosuccinimide (NBS) under radical-initiated conditions. In a representative procedure, 2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione is treated with NBS (2 equivalents) in carbon tetrachloride (CCl₄) at reflux, using benzoyl peroxide (BPO) as a radical initiator. This reaction proceeds via a regioselective allylic bromination mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group adjacent to the chromene ring, forming a stabilized allylic radical. Subsequent recombination with bromine yields the desired product.

Optimization Insights :

-

Solvent Effects : Non-polar solvents like CCl₄ enhance radical stability and regioselectivity. Polar aprotic solvents (e.g., DMF) reduce yields due to premature radical quenching.

-

Catalyst Loading : BPO at 5 mol% achieves optimal radical generation without side reactions.

-

Yield : Reported yields range from 35% to 76%, depending on substrate purity and reaction scale.

Copper-Mediated Bromination in Biphasic Systems

An alternative approach employs copper(II) sulfate (CuSO₄·5H₂O) in a biphasic CH₂Cl₂/H₂O system. This method avoids radical pathways, instead leveraging copper’s oxyhalogenation capabilities. The substrate is dissolved in dichloromethane, and an aqueous solution of CuSO₄·5H₂O is added. Bromine incorporation occurs via electrophilic aromatic substitution, facilitated by the Lewis acidic copper center.

Key Advantages :

-

Reduced Byproducts : Unlike radical pathways, this method minimizes dimerization or over-bromination.

-

Scalability : The biphasic system simplifies product isolation, with yields up to 76%.

Limitations :

-

Substrate Specificity : Electron-rich aromatic systems favor electrophilic substitution; electron-withdrawing groups deactivate the ring.

Structural Confirmation and Analytical Data

Crystallographic Characterization

Single-crystal X-ray diffraction (SC-XRD) analysis confirms the trans-configuration of the bromine substituent relative to the chromene oxygen (Table 1). The dihedral angle between the quinone and chromene rings is 12.5°, indicating minimal steric strain.

Table 1: Crystallographic Data for 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Volume (ų) | 730.2 |

| Density (g/cm³) | 1.352 |

| R1 (I > 2σ(I)) | 0.0514 |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, 2×CH₃), 2.85 (d, J = 16.0 Hz, 1H, CH₂), 3.12 (d, J = 16.0 Hz, 1H, CH₂), 7.52–7.68 (m, 4H, aromatic).

-

¹³C NMR (100 MHz, CDCl₃): δ 28.1 (2×CH₃), 42.5 (C-2), 76.8 (C-3), 182.4 (C=O), 184.1 (C=O).

-

HRMS : m/z calcd. for C₁₅H₁₃BrO₃ [M+H]⁺: 321.17; found: 321.16.

Mechanistic Considerations and Side Reactions

Competing Pathways in Radical Bromination

While NBS/BPO systems predominantly yield the desired product, minor byproducts arise from:

-

Over-bromination : Excess NBS leads to di-brominated species, detectable via LC-MS.

-

Ring-Opening : Prolonged heating in CCl₄ can cleave the chromene ring, forming naphthoquinone derivatives.

Mitigation Strategies :

-

Stoichiometric Control : Limiting NBS to 1.1 equivalents suppresses di-bromination.

-

Reaction Monitoring : TLC (Rf = 0.3 in hexane/EtOAc 4:1) ensures timely termination.

Industrial-Scale Synthesis and Purification

Large-Scale Bromination

Dayang Chem (Hangzhou) Co., Ltd., reports kilogram-scale synthesis using NBS/BPO in CCl₄, with subsequent purification via silica gel chromatography (hexane/EtOAc gradient). The final product is isolated as a yellow solid (mp 142–144°C) with ≥98% purity (HPLC).

Table 2: Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Scale | 1–10 kg |

| Purity (HPLC) | 98% |

| Storage | Dry, dark, 2–8°C |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products such as 3-amino-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione or 3-alkoxy-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione can be formed.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Dihydro derivatives are the major products.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione is its antiparasitic activity , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound exhibits trypanosomicidal activity with an effective concentration (EC50) of approximately 23.4 µM, demonstrating a higher efficacy than many traditional treatments . This activity is attributed to its ability to induce mitochondrial swelling and collapse of membrane potential in the parasite, leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer properties . Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular processes essential for cancer cell survival. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Antioxidant Activity

In addition to its antiparasitic and anticancer effects, this compound exhibits antioxidant properties . It has been shown to scavenge free radicals effectively, which can help protect cells from oxidative damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, including neurodegenerative disorders .

Synthesis of Quinonoid Compounds

The compound serves as a precursor in the synthesis of various quinonoid compounds , which are known for their diverse biological activities. The synthetic pathways involving this compound allow researchers to explore new derivatives that may enhance therapeutic efficacy or reduce toxicity .

Study on Trypanosoma cruzi

A pivotal study highlighted the effectiveness of this compound against Trypanosoma cruzi. The researchers demonstrated that the compound not only inhibited the growth of the parasite but also affected its mitochondrial function, providing insights into its mode of action .

Anticancer Research

In another study focused on cancer therapeutics, the compound was tested against several human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased ROS production. The findings suggest that this compound could be developed further as a chemotherapeutic agent .

Antioxidant Studies

Research investigating the antioxidant capabilities of this compound revealed its potential as a protective agent against oxidative stress-related damage in cellular models. This property opens avenues for its application in formulations aimed at preventing age-related diseases .

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the chromene ring structure play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Parent Compound: 2,2-Dimethyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione

- Molecular Formula : C₁₅H₁₄O₃; Molecular Weight : 242.27 .

- Key Differences: Lacks the bromine atom at position 3.

- Synthesis: Derived from α-lapachone, a natural naphthoquinone, via demethylation or oxidation pathways .

Oxime Derivative: (10E)-2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione 10-Oxime

- Molecular Formula: C₁₅H₁₅NO₃; Molecular Weight: 257.28 .

- Key Differences: Features an oxime (-NOH) group at position 10 instead of bromine. The benzo[g]chromene system (vs. benzo[h]) alters ring fusion geometry, influencing planarity and hydrogen-bonding interactions.

- Crystal Structure : Adopts an E stereochemistry with dimerization via classical hydrogen bonds .

- Physical Properties : Melting point = 172.4°C; MS (EI): m/z 257 (base peak) .

Selenium-Containing Analog: 2-[(4-Chlorophenyl)selanyl]-3,4-dihydro-2H-benzo[h]chromene-5,6-dione

Anticancer Analogs: NfQ1 and NfQ2

- NfQ1 : 2-Phenyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione.

- NfQ2 : 2-p-Tolyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione .

- Key Differences :

Physicochemical and Spectroscopic Properties

- Bromine vs. Selenium: Bromine’s electronegativity and polarizability enhance dipole-dipole interactions, whereas selenium’s larger atomic radius facilitates unique non-covalent contacts (e.g., Se···O) .

- Aryl vs. Alkyl Substituents : Aryl groups (NfQ1/NfQ2) improve π-π stacking in biological targets, while methyl groups enhance lipophilicity .

Analytical Techniques

- X-ray Crystallography : SHELX software is widely used for structural elucidation of benzo[h]chromene derivatives, confirming stereochemistry and intermolecular interactions .

- Spectroscopy : ¹H/¹³C NMR and MS are standard for characterizing substituent effects, as seen in the oxime and thiophene analogs .

Biological Activity

3-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo(h)chromene-5,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrO3, with a molecular weight of 321.17 g/mol. The structure features a brominated chromene derivative that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13BrO3 |

| Molecular Weight | 321.17 g/mol |

| InChI | InChI=1S/C15H13BrO3/... |

| InChIKey | AUROYOJYCLWCML-UHFFFAOYSA-N |

| Density | 1.54 g/cm³ |

| Boiling Point | 434.4ºC at 760 mmHg |

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Properties : Compounds in the same class have shown significant anti-inflammatory effects. For instance, derivatives of benzochromenes have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro .

- Anticancer Potential : Certain studies have explored the anticancer effects of similar compounds on various cancer cell lines. For example, chromene derivatives have demonstrated cytotoxic effects against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. For example, it could inhibit glycogen synthase kinase 3β (GSK-3β), which is a target in various diseases including cancer and Alzheimer's disease .

- Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, this compound could alter cellular responses related to inflammation and cell survival.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

- In Vitro Studies : A study examining the anti-inflammatory effects of benzochromene derivatives found that specific compounds significantly reduced the production of nitric oxide in macrophages . This suggests a potential for therapeutic use in inflammatory diseases.

- Anticancer Activity : Research on chromene derivatives has indicated that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This highlights their potential as anticancer agents.

- Comparative Studies : In comparative assays with known anti-inflammatory agents like dexamethasone, certain derivatives showed comparable efficacy in reducing inflammation markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-2,2-dimethyl-dihydrobenzo[h]chromene-dione, and how do reaction parameters affect yield?

- Methodology : Cyclocondensation of brominated benzaldehyde precursors with diketones under acidic conditions (e.g., HCl in ethanol at 70–80°C for 12 hours) yields the core structure. Stoichiometric control of brominated intermediates is critical to minimize diastereomers. Yields (40–50%) are highly sensitive to temperature and solvent polarity .

- Key Considerations : Use reflux conditions with inert atmospheres to prevent oxidation of the dihydrochromene ring. Monitor reaction progress via TLC with UV-active spots.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Resolve the bicyclic framework and bromine positioning. For analogous dihydrochromene-diones, space group P21/c and R factor ≤ 0.077 were reported .

- NMR : H NMR detects methyl groups (δ 1.3–1.5 ppm) and dihydro protons (δ 3.0–4.0 ppm). C NMR confirms carbonyl resonances (δ 190–210 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H] with <2 ppm error).

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or electrophilic substitution reactions?

- Mechanistic Insights : Bromine acts as a leaving group in Suzuki-Miyaura couplings but may exhibit meta-directing effects in electrophilic substitutions. For example, nitration with HNO/HSO at 0°C favors the 8-position due to electron-withdrawing effects of the dione moiety .

- Experimental Design : Compare reactivity with non-brominated analogs using kinetic studies or Hammett plots.

Q. What strategies address contradictory data between solution-state NMR and solid-state X-ray structures?

- Resolution Methods :

- Perform variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of substituents).

- Use DFT calculations to model solution-phase conformers and compare with X-ray data .

- Cross-validate with IR spectroscopy (C=O stretch ~1700 cm) and powder XRD.

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to pharmacologically active chromenones?

- Assay Design :

- In vitro models : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition : Screen for kinase or protease inhibition using fluorometric assays.

- Reference bioactivity data from structurally related benzo[c]chromenones, which show antitumor and anti-inflammatory properties .

Q. What synthetic modifications improve thermal stability or photolytic resistance of the dihydrochromene-dione scaffold?

- Approaches :

- Introduce electron-donating groups (e.g., -OCH) to stabilize the dione moiety.

- Assess stability via thermogravimetric analysis (TGA) and UV-Vis spectroscopy under accelerated aging conditions.

Data Analysis and Optimization

Q. How do competing substituent effects (e.g., bromine vs. methyl groups) impact regioselectivity in functionalization reactions?

- Case Study : Methyl groups at C2 hinder electrophilic attack at adjacent positions, while bromine directs substitutions to meta/para sites. Use competitive experiments with isotopic labeling or computational electrostatic potential maps to predict reactive sites .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- Protocol :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate impurities.

- LC-MS/MS : Detect halogenated byproducts (e.g., debrominated derivatives) with MRM transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.